molecular formula C10H14N2O B14650740 2-(3-Aminopropyliminomethyl)phenol CAS No. 42728-81-4

2-(3-Aminopropyliminomethyl)phenol

Cat. No.: B14650740
CAS No.: 42728-81-4
M. Wt: 178.23 g/mol
InChI Key: GBQJRZDKGJNZGJ-UHFFFAOYSA-N
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Description

2-(3-Aminopropyliminomethyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an aminopropyl group attached to the phenol ring through an iminomethyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopropyliminomethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an aminopropylamine. The reaction typically requires a strong base, such as sodium hydroxide, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyliminomethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and hydroquinones.

    Reduction: Amines.

    Substitution: Nitro, sulfo, and halo derivatives of the phenol ring.

Scientific Research Applications

2-(3-Aminopropyliminomethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Aminopropyliminomethyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Aminopropyliminomethyl)phenol is unique due to its specific structure, which combines an aminopropyl group with an iminomethyl linkage to the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-aminopropyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-3-7-12-8-9-4-1-2-5-10(9)13/h1-2,4-5,8,13H,3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQJRZDKGJNZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425763
Record name AC1OBJK8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42728-81-4
Record name AC1OBJK8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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